Taltirelin Trifluoroacetic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

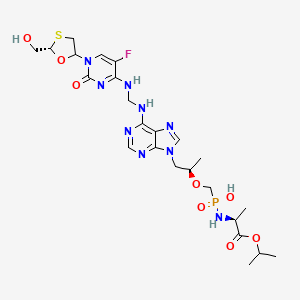

Taltirelin Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C19H24F3N7O7 and a molecular weight of 519.43 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . Taltirelin is an analogue of thyrotropin-releasing hormone (TRH) and has been developed to stimulate the secretion of thyrotropic hormone (TSH) and enhance recognition memory function .

準備方法

The synthesis of Taltirelin involves several steps. One method starts with L-asparagine as the starting material and involves Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate, S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with Fmoc-His (Trt)-OH and Pro-NH2 to form His (Trt)-Pro-NH2, which is subsequently deprotected . The final condensation reaction between S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, followed by the addition of trifluoroacetic acid, results in the formation of Taltirelin Trifluoroacetic Acid Salt . The product is then purified, desalted, and freeze-dried .

化学反応の分析

Taltirelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including condensation and deprotection reactions . Common reagents used in these reactions include trifluoroacetic acid, Fmoc-His (Trt)-OH, and Pro-NH2 . The major products formed from these reactions are intermediates such as S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, which ultimately lead to the formation of this compound .

科学的研究の応用

Taltirelin Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic applications . In biology and medicine, Taltirelin is studied for its potential therapeutic effects on central nervous system disorders, including epilepsy, schizophrenia, spinal cord trauma, Alzheimer’s disease, Parkinson’s disease, and depression . It is also used to enhance recognition memory function and stimulate the secretion of thyrotropic hormone . In industry, this compound is used in proteomics research .

作用機序

Taltirelin exerts its effects by activating the thyrotropin-releasing hormone receptor (TRHR), which is a class A G protein-coupled receptor . This activation leads to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions . Taltirelin has minimal endocrine activity but favorable neural stimulant properties, including selectively increasing tongue motor activity in sleep . It has been shown to have a longer effective duration, higher intrinsic efficacy, and more potent central nervous system stimulant activity compared to thyrotropin-releasing hormone .

類似化合物との比較

Taltirelin Trifluoroacetic Acid Salt is unique compared to other similar compounds due to its improved central nervous system activity and pharmacological properties . Similar compounds include thyrotropin-releasing hormone, which has a shorter half-life and lower central nervous system stimulant activity . Other related compounds include trifluoroacetic acid and its salts, which are widely used in organic chemistry for various purposes . Trifluoroacetic acid is a stronger acid than acetic acid and is used as a solvent and reagent in chemical transformations .

特性

分子式 |

C19H24F3N7O7 |

|---|---|

分子量 |

519.4 g/mol |

IUPAC名 |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |

InChIキー |

MPHHNZYPQHGMFE-LFELFHSZSA-N |

異性体SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)